6-bromo-N-methylpyridin-2-amine
Overview
Description
6-bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 g/mol . It is also known by other names such as 6-BROMO-2-METHYLAMINOPYRIDINE and MFCD09261221 .
Synthesis Analysis
The synthesis of 6-bromo-N-methylpyridin-2-amine can be achieved via a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The InChI code for 6-bromo-N-methylpyridin-2-amine is 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) . The canonical SMILES structure is CNC1=NC(=CC=C1)Br .Chemical Reactions Analysis
6-bromo-N-methylpyridin-2-amine is a versatile organic compound that is widely used in scientific research . It serves as a flexible reagent in numerous chemical reactions, particularly in the synthesis of diverse pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-bromo-N-methylpyridin-2-amine include a molecular weight of 187.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 185.97926 g/mol . It has a topological polar surface area of 24.9 Ų .Scientific Research Applications
Synthesis of Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate : 6-bromo-N-methylpyridin-2-amine is used in the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which has implications in medicinal chemistry and organic synthesis (Yao et al., 2010).
Pharmaceutical and Chemical Intermediates : It acts as an important intermediate in pharmaceutical and chemical industries. The synthesis of 2-amino-6-bromopyridine from 6-methylpyridin-2-amine is a critical step in producing various derivatives used in these sectors (Liang, 2010).
Suzuki Cross-Coupling Reaction : 6-bromo-N-methylpyridin-2-amine is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives have potential applications in liquid crystals and biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Formation of 2-Aminopyridines : It is used in reactions to selectively yield 6-bromopyridine-2-amines, which are then used as substrates for C-C cross-coupling reactions. This process is significant in the synthesis of bioactive natural products and organic materials (Bolliger et al., 2011).
Anthrapyridone Synthesis : In the field of heterocyclic chemistry, 6-bromo-N-methylpyridin-2-amine reacts with phosphorus pentachloride to form 2,6-dichloroanthrapyridine, which is further used to produce various derivatives of anthrapyridine (Popov et al., 1971).
Iminopyridine Ligands Synthesis : It is used in the preparation of sterically demanding iminopyridine ligands. These ligands are synthesized through a two-step process involving condensation and Kumada-type coupling, and have applications in ethylene polymerization and oligomerization (Irrgang et al., 2007).
Formation of Aminals via Pummerer Rearrangement : In organic synthesis, 6-bromo-N-methylpyridin-2-amine is involved in the formation of aminals through the Pummerer rearrangement, a reaction significant in the synthesis of complex organic compounds (Rakhit et al., 1979).
Synthesis of Amino-Bridged Bipyridine Ligands : It is used in the synthesis of amino-bridged bipyridine ligands for lanthanide coordination chemistry. These ligands show interesting luminescence properties and are relevant in bioimaging and sensing applications (Mameri et al., 2003).
Safety And Hazards
The safety information for 6-bromo-N-methylpyridin-2-amine indicates that it should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it comes into contact with the eyes .
Future Directions
properties
IUPAC Name |
6-bromo-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEPZCPAEZKSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541646 | |
Record name | 6-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-methylpyridin-2-amine | |
CAS RN |
89026-79-9 | |
Record name | 6-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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